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molecular formula C7H7ClN2O B8612528 5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine

5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine

Cat. No. B8612528
M. Wt: 170.59 g/mol
InChI Key: KREKQRSTZFEGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of 5-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine (A.2.9.3), 6-chlorofuro[2,3-b]pyridin-3(2H)-one O-methyl oxime replacing 5-chlorofuro[2,3-c]pyridin-3(2H)-one O-methyl oxime;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chlorofuro[2,3-b]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(N)COC2=CN=1.CO[N:14]=[C:15]1[C:23]2[C:18](=[N:19][C:20]([Cl:24])=[CH:21][CH:22]=2)[O:17][CH2:16]1>>[Cl:24][C:20]1[N:19]=[C:18]2[O:17][CH2:16][CH:15]([NH2:14])[C:23]2=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CN1)OCC2N
Step Two
Name
6-chlorofuro[2,3-b]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C1COC2=NC(=CC=C21)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=N1)OCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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